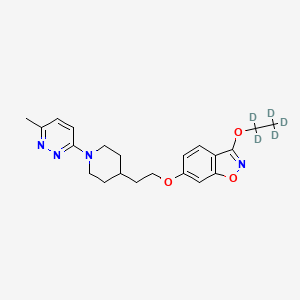

Vapendavir-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 瓦喷达韦是一种衣壳结合抗病毒剂,已显示出对人鼻病毒 (HRV) 和肠道病毒 71 (EV71) 株具有临床活性 .

- 它与 HRV 株 HRV2 VP1 衣壳蛋白中的一个口袋结合,抑制 HeLa Ohio 细胞中 HRV2 和 HRV14 的细胞病变效应。 它还抑制了一系列 EV71 分离株的复制 .

瓦喷达韦-d5:

准备方法

合成路线: 文献中没有 readily available 关于瓦喷达韦-d5 的具体合成路线。它的制备可能涉及瓦喷达韦的氘标记。

反应条件: 氘标记反应条件的详细信息将取决于所采用的具体方法。

工业生产: 有关瓦喷达韦-d5 的工业规模生产方法的信息有限。

化学反应分析

反应: 瓦喷达韦-d5 主要用作 GC 或 LC-MS 定量分析的内标。

常用试剂和条件: 这些将根据用于氘标记的具体合成路线而异。

主要产物: 主要产物是瓦喷达韦-d5 本身,它用作参考化合物。

科学研究应用

抗病毒活性: 瓦喷达韦-d5 的主要应用在于其对 HRV 和 EV71 的抗病毒活性。

化学: 它在分析化学中的定量分析中是一种宝贵的工具。

生物学和医学: 对其作用机制和潜在治疗应用的研究正在进行中。

工业: 虽然在工业上没有广泛使用,但它可能会在药物开发中找到应用。

作用机制

靶点: 瓦喷达韦-d5 与 HRV2 VP1 衣壳蛋白中的一个口袋结合。

效果: 通过抑制这种相互作用,它可以阻止 HRV2 和 HRV14 产生细胞病变效应。

分子通路: 需要进一步研究以阐明所涉及的精确分子通路。

相似化合物的比较

独特性: 瓦喷达韦-d5 的独特性在于其氘标记,这使得能够进行精确的定量分析。

类似化合物: 虽然瓦喷达韦-d5 是独特的,但存在其他衣壳结合抗病毒剂,如利巴韦林和瓦喷达韦本身。

生物活性

Vapendavir-d5, a derivative of Vapendavir, is a promising antiviral compound primarily known for its efficacy against enteroviruses, particularly Enterovirus 71 (EV71). This article discusses the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications in treating viral infections.

Overview of this compound

This compound is classified as a capsid binder, which means it inhibits viral replication by binding to the viral capsid. This mechanism is crucial for preventing the virus from attaching to and entering host cells. The compound has shown significant antiviral activity against various strains of EV71, which is associated with severe neurological diseases and hand-foot-and-mouth disease (HFMD).

The primary action of this compound involves:

- Capsid Binding : this compound binds to specific sites on the EV71 capsid, disrupting its ability to attach to host cells. This binding prevents the virus from entering cells and replicating.

- Inhibition of Viral Replication : In vitro studies have demonstrated that this compound effectively inhibits the replication of EV71 strains with EC50 values ranging from 0.5 to 1.4 μM .

- Resistance Mechanisms : Research indicates that some enteroviruses may develop resistance to antiviral agents. Understanding these mechanisms is essential for optimizing treatment protocols.

Efficacy in Clinical Studies

Recent clinical trials have evaluated the efficacy of this compound in different populations:

- Chronic Obstructive Pulmonary Disease (COPD) Patients : A double-blind, randomized placebo-controlled study assessed the impact of Vapendavir on respiratory symptoms following rhinovirus challenge in COPD patients. The study aims to determine whether early intervention with Vapendavir can mitigate exacerbations caused by viral infections .

- Enterovirus 71 Infections : A study highlighted that Vapendavir and its analogues effectively inhibit EV71 replication across multiple genogroups. The data suggest that Vapendavir could serve as a reference for developing new antiviral treatments targeting enteroviruses .

Data Table: Efficacy of this compound Against EV71

| Strain/Isolate | EC50 (μM) | Genogroup |

|---|---|---|

| EV71 A | 0.5 | A |

| EV71 B2 | 1.0 | B2 |

| EV71 B5 | 1.2 | B5 |

| EV71 C2 | 1.4 | C2 |

| EV71 C4 | 0.8 | C4 |

Table 1: Efficacy of this compound against different strains of Enterovirus 71.

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study demonstrated that this compound inhibited the replication of all tested EV71 isolates. The docking studies revealed strong binding interactions between this compound and the viral capsid, which were not observed with other compounds like pleconaril, indicating its superior efficacy .

- Clinical Trials in COPD : The ongoing clinical trial aims to evaluate the antiviral activity of Vapendavir in COPD patients post-rhinovirus challenge. Preliminary results suggest that early treatment may reduce the severity of symptoms and improve lung function .

- Resistance Development : Investigations into potential resistance mechanisms have shown that mutations in viral proteins can affect susceptibility to this compound. Continuous monitoring and adaptation of treatment strategies will be necessary to combat these emerging resistant strains .

属性

分子式 |

C21H26N4O3 |

|---|---|

分子量 |

387.5 g/mol |

IUPAC 名称 |

6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-(1,1,2,2,2-pentadeuterioethoxy)-1,2-benzoxazole |

InChI |

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2 |

InChI 键 |

DKSVBVKHUICELN-WNWXXORZSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |

规范 SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。